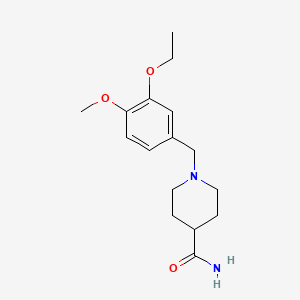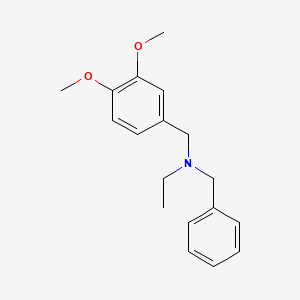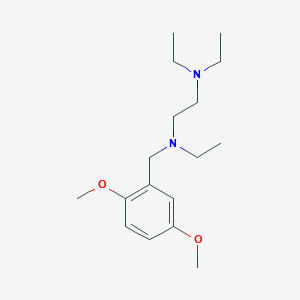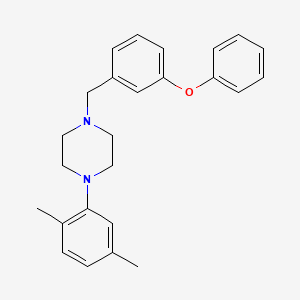![molecular formula C27H30N2O B3851160 1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)
1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as R(+)-UH-232, is a piperazine derivative that has been studied for its potential therapeutic effects. This compound has been found to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and other physiological functions.
Applications De Recherche Scientifique
R(+)-UH-232 has been studied for its potential therapeutic effects in several areas, including depression, anxiety, and addiction. In animal studies, R(+)-UH-232 has been found to have antidepressant-like effects and to reduce anxiety-like behavior. R(+)-UH-232 has also been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Mécanisme D'action
The mechanism of action of R(+)-UH-232 is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, R(+)-UH-232 has been found to have an affinity for 5-HT1A and 5-HT2A receptors, which are involved in regulating mood and anxiety. R(+)-UH-232 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
R(+)-UH-232 has been found to have several biochemical and physiological effects in animal studies. These effects include the modulation of serotonin and dopamine levels in the brain, as well as changes in gene expression and protein levels. R(+)-UH-232 has also been found to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using R(+)-UH-232 in lab experiments is its specificity for serotonin receptors, which allows researchers to study the effects of serotonin modulation in a controlled manner. However, one limitation of using R(+)-UH-232 is its relatively low potency, which may require higher doses to achieve desired effects. Additionally, R(+)-UH-232 has not been extensively studied in humans, so its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for research on R(+)-UH-232. One area of interest is its potential as a treatment for depression and anxiety disorders, which are major public health concerns. Another area of interest is its potential as a treatment for addiction, which is a growing problem worldwide. Researchers may also investigate the mechanisms of action of R(+)-UH-232 in more detail, as well as its effects on other neurotransmitter systems and physiological processes. Finally, future research may focus on improving the potency and safety of R(+)-UH-232, as well as developing more effective delivery methods.
Propriétés
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-3-8-24(9-4-1)12-7-17-28-18-20-29(21-19-28)22-25-13-15-27(16-14-25)30-23-26-10-5-2-6-11-26/h1-16H,17-23H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCKKHPKMNDQU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{[2-(allyloxy)benzyl]imino}di(2-propanol)](/img/structure/B3851086.png)


![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B3851118.png)
![ethyl 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinecarboxylate](/img/structure/B3851125.png)
![2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851126.png)
amino]ethanol](/img/structure/B3851130.png)

![1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851145.png)

![2-[1-(2-phenylethyl)-2-piperidinyl]ethanol](/img/structure/B3851156.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(2-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B3851163.png)

![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)